molecular formula C12H9ClO2S B14194214 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-66-2

4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one

Cat. No.: B14194214
CAS No.: 831225-66-2
M. Wt: 252.72 g/mol
InChI Key: QYKOQNNTSFVIGI-UHFFFAOYSA-N
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Description

4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a chloropropenyl sulfanyl group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with 2-chloroprop-2-en-1-yl sulfide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the benzopyran is replaced by the chloropropenyl sulfanyl group. Industrial production methods may involve the use of hydrazine hydrate and alkali to facilitate the reaction .

Chemical Reactions Analysis

4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can form reactive intermediates, such as thiiranium ions, which can interact with nucleophiles in biological systems. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives and chloropropenyl sulfides. Similar compounds include:

  • 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
  • 2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}
  • Bis(2-chloroprop-2-en-1-yl)sulfide

These compounds share structural similarities but may differ in their reactivity, biological activities, and applications.

Properties

CAS No.

831225-66-2

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

4-(2-chloroprop-2-enylsulfanyl)chromen-2-one

InChI

InChI=1S/C12H9ClO2S/c1-8(13)7-16-11-6-12(14)15-10-5-3-2-4-9(10)11/h2-6H,1,7H2

InChI Key

QYKOQNNTSFVIGI-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=CC(=O)OC2=CC=CC=C21)Cl

Origin of Product

United States

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